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Compound of Interest

Compound Name: (-)-Dihydromyrcene

Cat. No.: B087057 Get Quote

An in-depth technical guide on the chemical properties and characterization of the

monoterpenoid (-)-Dihydromyrcene.

Introduction
(-)-Dihydromyrcene, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally

occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also

known as (+)-β-citronellene. As a volatile organic compound, it finds application in the

fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other

fine chemicals.[1][2]

This document provides a comprehensive overview of the core chemical properties of (-)-
Dihydromyrcene, detailed protocols for its characterization using modern spectroscopic

techniques, and a standardized workflow for its analysis. The information is intended for

researchers, chemists, and professionals in the fields of natural product chemistry and drug

development.

Chemical and Physical Properties
The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is

important to note that many reported values do not distinguish between enantiomers and refer

to the racemic mixture.
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Property Value Reference

Molecular Formula C₁₀H₁₈ [3][4]

Molecular Weight 138.25 g/mol [2][4][5]

IUPAC Name
(3R)-3,7-Dimethyl-1,6-

octadiene
N/A

Synonyms
(-)-β-Citronellene, (R)-

Citronellene
[5]

CAS Number
2436-90-0 (unspecified

stereoisomer)
[2]

Appearance Clear, colorless liquid [2][5]

Density 0.760 g/mL at 20 °C [2][3]

Boiling Point 154-155 °C at 760 mmHg [2][3]

Refractive Index (n²⁰/D) ~1.439 [1]

Vapor Pressure 2.0 - 2.57 mmHg at 20 °C [1][5]

Water Solubility
1.669 - 2.24 mg/L at 25 °C

(estimated)
[1][3]

logP (o/w) ~4.756 - 5.796 (estimated) [1][3]

Note: Properties such as boiling point, density, and refractive index show minimal variation

between enantiomers and the racemic mixture.

Spectroscopic Characterization
The structural elucidation of (-)-Dihydromyrcene relies on a combination of spectroscopic

methods. The following sections detail the expected spectral data and the experimental

protocols to obtain them.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Table 2: Key Mass Spectrometry Data

Parameter Value

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺) m/z 138

Base Peak m/z 93

| Key Fragments | m/z 69, 55, 41 |

Sample Preparation: Prepare a 100 ppm solution of (-)-Dihydromyrcene in n-hexane.

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-

5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and

hold for 5 minutes.

Injection Volume: 1 µL (split mode, 50:1 ratio).

MS Conditions:

Ion Source Temperature: 230 °C

Ionization Energy: 70 eV

Mass Range: Scan from m/z 35 to 350.
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Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention

time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the

characteristic fragmentation pattern.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, particularly

the carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3075 C-H Stretch sp² C-H (alkene)

2850-2960 C-H Stretch sp³ C-H (alkane)

~1640 C=C Stretch Alkene

| 1450-1380 | C-H Bend | Methyl (CH₃) |

Sample Preparation: No dilution is necessary. Use the neat liquid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Measurement:

Record a background spectrum of the clean, empty ATR crystal.

Apply a small drop of the (-)-Dihydromyrcene sample directly onto the ATR crystal.

Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically performs a background subtraction.

Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.[3]

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | ¹H NMR (Proton) | ¹³C NMR

(Carbon) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ,

ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1 | | 4.90-5.05 | m | H-2 (pro-E & pro-Z) |

~111.0 | C-2 | | 5.05-5.15 | t | H-6 | ~124.5 | C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | |

1.10-1.40 | m | H-4 | ~40.0 | C-3 | | 1.68 | s | H-8 | ~36.0 | C-5 | | 1.60 | s | H-9 | ~25.7 | C-4 | |

0.95-1.05 | d | H-10 | ~22.5 | C-8 | | | | | ~19.5 | C-9 | | | | | ~17.6 | C-10 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm'

denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.

Sample Preparation: Dissolve approximately 10-20 mg of (-)-Dihydromyrcene in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).
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Relaxation Delay: 2 seconds.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16

ppm for ¹³C.

Analytical and Preparative Workflow
The isolation, identification, and purification of (-)-Dihydromyrcene from a natural source or

synthetic mixture follows a standardized workflow. This process ensures the final product is of

high purity and is structurally confirmed.
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Step 1: Isolation / Synthesis

Step 2: Purification

Step 3: Structural Characterization

Step 4: Chiral Analysis

Raw Material
(e.g., Essential Oil or
Synthetic Precursors)

Extraction / Reaction

Crude Product

Fractional Distillation
or Column Chromatography

Purified Fractions

Purity Check (GC-FID)

Spectroscopic Analysis
- GC-MS

- NMR (1H, 13C)
- FTIR

Spectral Data

Structure Confirmation

Polarimetry Chiral GC

Enantiomeric Purity
(Optical Rotation & e.e.)

M

Final Product:
(-)-Dihydromyrcene

Click to download full resolution via product page

Caption: Workflow for the isolation and characterization of (-)-Dihydromyrcene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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